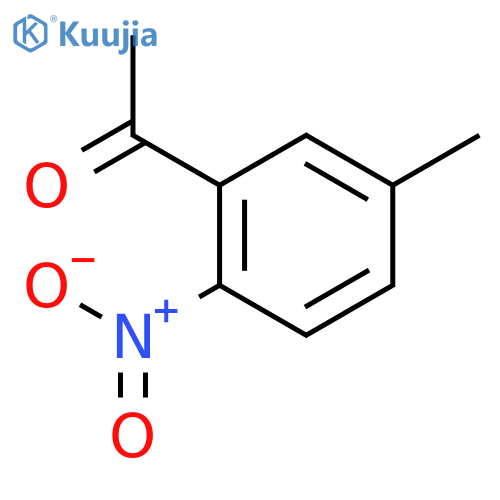

Cas no 69976-70-1 (1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone)

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methyl-2-nitrophenyl)ethanone

- 1-(5-Methyl-2-nitrophenyl)ethan-1-one

- 1(5-METHYL-2-NITROPHENYL)ETHANONE

- 1-(5-Methyl-2-nitro-phenyl)-aethanon

- 1-(5-methyl-2-nitrophenyl)-ethanone

- 1-(5-methyl-2-nitro-phenyl)-ethanone

- 5'-methyl-2'-nitroacetophenone

- 5-methyl-2-nitroacetophenone

- AGN-PC-00FSD6

- AK145645

- Ethanone, 1-(5-methyl-2-nitrophenyl)-

- FT-0695977

- SureCN1277039

- QTVGOWDJTGISJG-UHFFFAOYSA-N

- 1-(5-methyl-2-nitrophenyl) ethanone

- 1(5-METHYL-2-NITROPHENYL) ETHANONE

- I11107

- 69976-70-1

- CH-0704

- MFCD11046202

- CS-0097351

- SCHEMBL1277039

- AKOS006309183

- EN300-1849377

- A848551

- DB-300718

- 1-(5-methyl-2-nitro-phenyl)ethanone

- 1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone

-

- MDL: MFCD11046202

- インチ: 1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3

- InChIKey: QTVGOWDJTGISJG-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 179.058243149g/mol

- どういたいしつりょう: 179.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 62.9

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | CH-0704-5MG |

1-(5-methyl-2-nitrophenyl)ethan-1-one |

69976-70-1 | >97% | 5mg |

£46.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167991-25g |

1-(5-Methyl-2-nitrophenyl)ethan-1-one |

69976-70-1 | 98% | 25g |

¥1850.00 | 2024-05-03 | |

| Ambeed | A126446-5g |

1-(5-Methyl-2-nitrophenyl)ethanone |

69976-70-1 | 97% | 5g |

$63.0 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167991-250mg |

1-(5-Methyl-2-nitrophenyl)ethan-1-one |

69976-70-1 | 98% | 250mg |

¥66.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167991-1g |

1-(5-Methyl-2-nitrophenyl)ethan-1-one |

69976-70-1 | 98% | 1g |

¥128.00 | 2024-05-03 | |

| eNovation Chemicals LLC | D747801-10g |

1-(5-methyl-2-nitrophenyl)ethanone |

69976-70-1 | 97% | 10g |

$150 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC636-1g |

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone |

69976-70-1 | 97% | 1g |

532.0CNY | 2021-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42060-25g |

1-(5-Methyl-2-nitrophenyl)ethan-1-one |

69976-70-1 | 97% | 25g |

¥1776.0 | 2024-07-19 | |

| TRC | M700870-5g |

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone |

69976-70-1 | 5g |

$ 195.00 | 2023-01-12 | ||

| Ambeed | A126446-250mg |

1-(5-Methyl-2-nitrophenyl)ethanone |

69976-70-1 | 97% | 250mg |

$14.0 | 2025-02-22 |

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanoneに関する追加情報

Introduction to 1-(5-Methyl-2-nitrophenyl)betanone and Its Significance in Modern Chemical Research

The compound with the CAS number 69976-70-1, identified as 1-(5-Methyl-2-nitrophenyl)betanone, represents a fascinating molecule with a rich structural framework that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This review aims to provide an in-depth exploration of the compound, its chemical properties, potential applications, and its relevance to contemporary scientific advancements.

At the core of understanding 1-(5-Methyl-2-nitrophenyl)betanone lies its intricate molecular architecture. The presence of both a nitro group and a methyl substituent on a phenyl ring, coupled with the betanone backbone, creates a unique set of electronic and steric properties. These features make the compound a versatile scaffold for various chemical modifications, enabling its exploration in multiple domains of research.

In recent years, there has been a growing interest in nitroaromatic compounds due to their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitro group, in particular, is known for its ability to participate in diverse chemical reactions, including reduction to amino groups or conversion to other functional moieties. This reactivity has positioned compounds like 1-(5-Methyl-2-nitrophenyl)betanone as valuable building blocks for drug discovery initiatives.

The betanone moiety itself contributes significantly to the compound's characteristics. Betanone derivatives are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The structural flexibility offered by the betanone group allows for the design of molecules that can interact with biological targets in specific ways, making it an attractive component in medicinal chemistry.

One of the most compelling aspects of 1-(5-Methyl-2-nitrophenyl)betanone is its potential application in the development of novel therapeutic agents. Current research indicates that this compound may exhibit properties conducive to treating various diseases, particularly those involving oxidative stress or inflammation. For instance, studies have suggested that nitroaromatic compounds can act as prodrugs, releasing reactive oxygen species (ROS) upon enzymatic or chemical reduction. This property could be leveraged to develop targeted therapies for conditions such as cancer or neurodegenerative disorders.

The synthesis of 1-(5-Methyl-2-nitrophenyl)betanone is another area where this compound stands out. The synthetic pathways employed to produce it are not only elegant but also highlight the compound's synthetic utility. Researchers have developed efficient methods to construct the desired framework, often involving multi-step organic transformations that showcase advanced techniques in synthetic chemistry. These methods not only provide access to the compound itself but also serve as templates for synthesizing other structurally related molecules.

In addition to its pharmaceutical potential, 1-(5-Methyl-2-nitrophenyl)betanone has found applications in materials science and catalysis. The unique electronic properties of nitroaromatic compounds make them suitable candidates for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Furthermore, these compounds can serve as ligands or catalysts in various chemical reactions, enhancing reaction efficiency and selectivity.

The latest research on 1-(5-Methyl-2-nitrophenyl)betanone has revealed new insights into its behavior under different conditions. For example, studies have explored its reactivity under photochemical irradiation, uncovering novel transformation pathways that could lead to the discovery of new derivatives with enhanced biological activity. Such findings underscore the dynamic nature of nitroaromatic chemistry and highlight the ongoing importance of investigating these compounds.

From a computational chemistry perspective, 1-(5-Methyl-2-nitrophenyl)betanone has been subjected to extensive molecular modeling studies. These simulations have provided valuable insights into its interactions with biological targets at an atomic level. By understanding these interactions, researchers can design molecules with improved binding affinities and reduced side effects. This approach aligns with the broader trend toward personalized medicine, where drugs are tailored to individual patient profiles based on detailed molecular interactions.

The environmental impact of using 1-(5-Methyl-2-nitrophenyl)betanone is also a topic of interest. While nitroaromatic compounds are known for their reactivity and potential environmental persistence, recent studies have focused on developing greener synthetic routes that minimize waste and hazardous byproducts. These efforts are crucial for ensuring that the use of such compounds aligns with sustainable practices and does not pose undue risks to ecosystems.

In conclusion,1-(5-Methyl-2-nitrophenyl)betanone (CAS no 69976-70-1) is a multifaceted molecule with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool for drug discovery, materials science,and catalysis. As research continues to uncover new applications and synthetic strategies,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

69976-70-1 (1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone) 関連製品

- 71535-97-2(2,2’,4,4’-Tetranitrobenzophenone)

- 577-59-3(2'-Nitroacetophenone)

- 1775-95-7(2-Amino-5-nitrobenzophenone)

- 32580-41-9(1-(2-Amino-5-nitrophenyl)ethanone)

- 2243-79-0((2-Nitro-phenyl)-phenyl-methanone)

- 5333-27-7(1-(4-Methyl-3-nitrophenyl)ethanone)

- 1444-72-0(Methanone,(2-aminophenyl)(2-nitrophenyl)-)

- 4748-80-5(4-ethyl-3-nitrobenzaldehyde)

- 1261616-22-1(1,4-Difluoro-2-isocyanato-3-methoxybenzene)

- 1229455-14-4(tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate)